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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B1314814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of

WAY-100635 maleate, a potent and selective 5-HT1A receptor antagonist and dopamine D4

receptor agonist.[1][2][3][4] This document is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development, offering detailed

methodologies, data presentation, and visualization of key processes.

Chemical and Physical Properties
WAY-100635 maleate, with the chemical name N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-

N-2-pyridinylcyclohexanecarboxamide maleate, is a well-characterized research chemical.[1]

Its key properties are summarized in the table below.
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Property Value Reference

Molecular Formula C25H34N4O2 · C4H4O4 [1][5]

Molecular Weight 538.64 g/mol [1][5]

CAS Number 1092679-51-0 [1][5]

Appearance Off-white solid [6]

Purity (by HPLC) ≥97% [6]

Solubility Soluble in water to 50 mM [6][7]

Storage
Desiccate at room temperature

or 2-8°C
[5][6]

Synthesis of WAY-100635 Maleate
The synthesis of WAY-100635 has been reported in the scientific literature, with key

contributions from Mensonides-Harsema et al. (2000) and Zhuang et al. (1994).[1][5] While

specific, step-by-step protocols for the maleate salt formation are proprietary to various

suppliers, a general synthetic approach can be outlined based on published methods for the

free base and related analogs.

General Synthetic Scheme
The synthesis of WAY-100635 typically involves a multi-step process. A common strategy is the

acylation of a key amine intermediate with cyclohexanecarbonyl chloride. The amine

intermediate itself is prepared by reacting 1-(2-methoxyphenyl)piperazine with a suitable N-(2-

pyridyl)ethylamine derivative. The final step involves the formation of the maleate salt by

treating the free base with maleic acid.

Experimental Protocol (Representative)
The following is a representative, generalized protocol for the synthesis of WAY-100635 free

base, which would then be converted to the maleate salt. Note: This is a generalized procedure

and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2-aminoethyl)-N-(2-pyridyl)amine
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A solution of 2-aminopyridine and a suitable protected 2-bromoethylamine derivative are

reacted in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g.,

acetonitrile).

The reaction mixture is heated under reflux for several hours and monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

After completion, the reaction is worked up by extraction and purified by column

chromatography to yield the protected intermediate.

The protecting group is then removed under appropriate conditions to yield N-(2-aminoethyl)-

N-(2-pyridyl)amine.

Step 2: Synthesis of 1-(2-methoxyphenyl)-4-(2-(N-(2-pyridyl)amino)ethyl)piperazine

N-(2-aminoethyl)-N-(2-pyridyl)amine is reacted with 1-(2-methoxyphenyl)piperazine via

reductive amination or nucleophilic substitution.

The reaction progress is monitored by TLC or LC-MS.

The product is isolated and purified by column chromatography.

Step 3: Synthesis of WAY-100635 (free base)

To a solution of 1-(2-methoxyphenyl)-4-(2-(N-(2-pyridyl)amino)ethyl)piperazine in a suitable

solvent (e.g., dichloromethane) and a base (e.g., triethylamine), cyclohexanecarbonyl

chloride is added dropwise at 0°C.

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography to yield WAY-100635 free

base.

Step 4: Formation of WAY-100635 Maleate
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WAY-100635 free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring.

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under

vacuum to yield WAY-100635 maleate.

Characterization of WAY-100635 Maleate
Thorough characterization is essential to confirm the identity, purity, and structure of the

synthesized WAY-100635 maleate. The following are the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.

Method: A reversed-phase C18 column is typically used with a mobile phase gradient of

acetonitrile and water containing a small amount of trifluoroacetic acid.

Detection: UV detection at a wavelength of 254 nm.

Expected Result: A single major peak corresponding to WAY-100635 maleate, with a purity

of ≥97%.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of the molecule.

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons

of the methoxyphenyl and pyridinyl rings, the methylene protons of the piperazine and ethyl

bridge, and the aliphatic protons of the cyclohexyl ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the

molecule, confirming the carbon skeleton.

Table of Representative NMR Data (in CDCl₃, shifts in ppm):
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Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Aromatic-H 6.8 - 8.2 (m) 110 - 160

OCH₃ 3.8 (s) 55.5

Piperazine-H 2.6 - 3.2 (m) 45 - 55

Ethyl-H 2.8 - 3.8 (m) 35 - 50

Cyclohexyl-H 1.2 - 2.5 (m) 25 - 45

C=O - ~175

Maleate (=CH) 6.2 (s) ~130

Maleate (COOH) - ~168

Note: This is representative data and actual shifts may vary. Experimental data should be

obtained for confirmation.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.

Method: Electrospray ionization (ESI) is a common technique.

Expected Result: A peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z

423.57.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Method: The sample is typically analyzed as a KBr pellet.

Expected Result: Characteristic absorption bands for the C=O stretch of the amide, C-N

stretching, C-O stretching of the ether, and aromatic C-H stretching.

Table of Representative IR Data (cm⁻¹):
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Functional Group Wavenumber (cm⁻¹)

N-H Stretch 3300 - 3500

C-H Stretch (aromatic) 3000 - 3100

C-H Stretch (aliphatic) 2850 - 2950

C=O Stretch (amide) 1630 - 1680

C=C Stretch (aromatic) 1450 - 1600

C-N Stretch 1000 - 1350

C-O Stretch (ether) 1000 - 1300

Note: This is representative data and actual peak positions may vary.

Biological Activity and Signaling Pathway
WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor with a pIC50 of 8.87.

[8] It also acts as a full agonist at the D4 receptor.[4] Its high affinity and selectivity for the 5-

HT1A receptor make it a valuable tool for studying the serotonergic system.

5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to

adenylyl cyclase.[1][5] Antagonism of this receptor by WAY-100635 blocks the downstream

signaling cascade initiated by serotonin (5-HT).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8566121/
https://en.wikipedia.org/wiki/WAY-100635
https://pmc.ncbi.nlm.nih.gov/articles/PMC2903656/
https://pubmed.ncbi.nlm.nih.gov/31079617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

5-HT1A Receptor Gi/o ProteinActivates

Adenylyl CyclaseInhibits

K+ Channel
Opens

Ca2+ Channel

Closes

cAMPConverts

Decreased Neuronal ExcitabilityContributes to

Contributes to

Serotonin (5-HT) Binds

WAY-100635 Blocks

ATP

Protein Kinase A
Activates

Leads to

Click to download full resolution via product page

5-HT1A Receptor Signaling Pathway

Experimental Workflow
The synthesis and characterization of WAY-100635 maleate follow a standard workflow for

organic synthesis.
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Synthesis and Characterization Workflow
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Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization

of WAY-100635 maleate. The provided protocols and data serve as a valuable resource for

researchers working with this important pharmacological tool. Adherence to detailed

experimental procedures and thorough analytical characterization are crucial for obtaining high-

quality, reliable results in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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